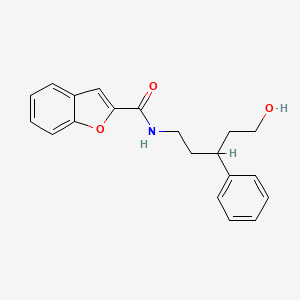

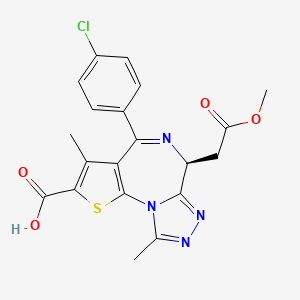

![molecular formula C19H17N5O B2677077 2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881474-05-1](/img/structure/B2677077.png)

2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been shown to have a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Application in Catalysis

"2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" and its derivatives have been identified as critical intermediates in the synthesis of rigid P-chiral phosphine ligands. These ligands, including variants like QuinoxP*, BenzP*, and DioxyBenzP*, have demonstrated exceptional enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. Such transformations are crucial for producing chiral pharmaceutical ingredients, showcasing the compound's utility in facilitating complex synthetic processes and contributing to medicinal chemistry (Imamoto et al., 2012).

Advancements in Polymer Science

Research into the polymerization of specific monomers incorporating "2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" structures has unveiled novel pathways for creating hyperbranched aromatic polyamides. These polymers exhibit unique properties due to the inherent structural characteristics of the quinoxaline moiety, such as enhanced solubility and thermal stability. This advancement is significant for developing new materials with potential applications in high-temperature environments, indicating the compound's impact on material science and engineering (Baek et al., 2003).

Contribution to Heterocyclic Chemistry

The compound also plays a crucial role in the synthesis of heterocyclic compounds, such as quinolines and pyrimidines, via sustainable catalytic processes. These reactions, characterized by high atom efficiency and selective bond formations, underscore the importance of "2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" in green chemistry. By enabling the formation of complex heterocycles under environmentally benign conditions, the compound aids in the exploration of new pharmaceuticals and agrochemicals, demonstrating its broad applicability in organic synthesis (Mastalir et al., 2016).

Biological Applications

In biological contexts, derivatives of "2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" have been explored for their antimicrobial activities. Studies on quinoxaline 1,4-dioxide derivatives, for instance, have revealed potent antimicrobial properties against various bacterial strains. This research not only extends the chemical compound's utility to the domain of microbiology but also highlights its potential as a scaffold for designing new antimicrobial agents, contributing to the ongoing battle against drug-resistant bacteria (Vieira et al., 2014).

Propriétés

IUPAC Name |

2-amino-N-benzyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-24-17(20)15(19(25)21-11-12-7-3-2-4-8-12)16-18(24)23-14-10-6-5-9-13(14)22-16/h2-10H,11,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJCFNJGQIMBAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2676994.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide](/img/structure/B2677001.png)

![2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2677004.png)

![Tert-butyl N-[1-[(prop-2-enoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2677005.png)

![Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2677014.png)

![1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2677015.png)